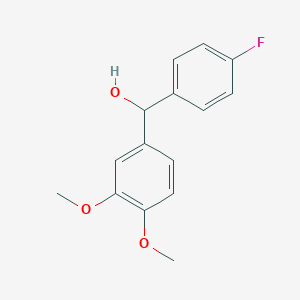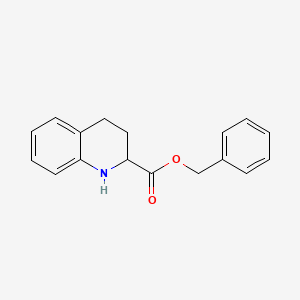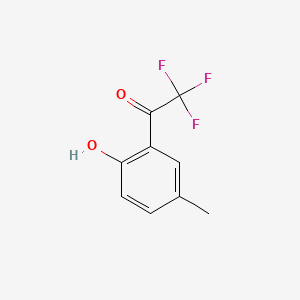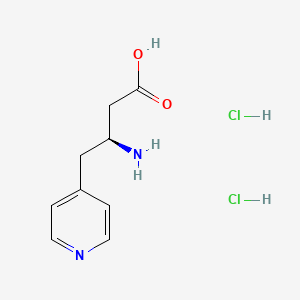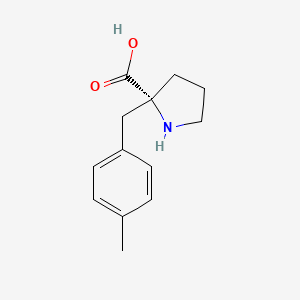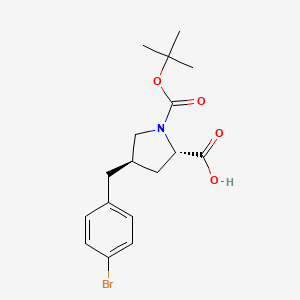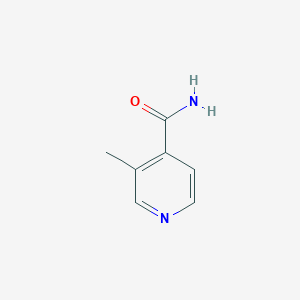![molecular formula C9H23NO4Ti B1598203 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium CAS No. 74665-17-1](/img/no-structure.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as Ti(IV)-Bis(2,2',2''-nitrilotriethanol) and is a chelating agent that can form stable complexes with various metal ions.
Scientific Research Applications
Catalysis and Synthesis
2-[Bis(2-hydroxyethyl)amino]ethanol: is used in the synthesis of esters, particularly in the formation of 2-(bis(2-hydroxyethyl)amino)ethyl alkanoate. This compound is synthesized over mixed metal oxides and is significant in the production of surfactants due to its biodegradable and less toxic nature . The catalysts used in this process are environmentally friendly and can be easily recovered and reused, making the process sustainable.
Metal Ion Buffering
This compound also plays a role in metal ion buffering . It forms stable binary and ternary complexes with metal ions like Mg²⁺, Ca²⁺, and Cu²⁺, which are crucial in biological systems. The stability constants of these complexes have been determined, and the compound is used as a buffer in systems containing metal ions .
Environmental Remediation
Finally, titanium and its compounds are used in environmental remediation. Titanium dioxide, for instance, is used in the photocatalytic degradation of pollutants in water and air purification systems.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium involves the reaction of 2-aminoethanol with titanium isopropoxide in the presence of propan-2-ol as a solvent.", "Starting Materials": [ "2-aminoethanol", "titanium isopropoxide", "propan-2-ol" ], "Reaction": [ "Add titanium isopropoxide to propan-2-ol and stir for 30 minutes.", "Add 2-aminoethanol to the mixture and stir for 24 hours at room temperature.", "Filter the mixture to remove any solid impurities.", "The resulting product is 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium." ] } | |
CAS RN |
74665-17-1 |
Product Name |
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium |
Molecular Formula |
C9H23NO4Ti |
Molecular Weight |
257.15 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium |
InChI |
InChI=1S/C6H15NO3.C3H8O.Ti/c8-4-1-7(2-5-9)3-6-10;1-3(2)4;/h8-10H,1-6H2;3-4H,1-2H3; |
InChI Key |
YZHUOZULZWFLEQ-UHFFFAOYSA-N |
SMILES |
CC(C)O.C(CO)N(CCO)CCO.[Ti] |
Canonical SMILES |
CC(C)O.C(CO)N(CCO)CCO.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





